An In-depth Technical Guide to 3,5-Dichloro-4-fluorophenylboronic Acid: A Key Building Block for Modern Drug Discovery
An In-depth Technical Guide to 3,5-Dichloro-4-fluorophenylboronic Acid: A Key Building Block for Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine and chlorine atoms into molecular scaffolds is a widely employed strategy to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. 3,5-Dichloro-4-fluorophenylboronic acid, a versatile and reactive building block, has emerged as a valuable tool for the synthesis of complex organic molecules. Its unique substitution pattern offers a gateway to novel chemical entities with potential therapeutic applications. This technical guide provides a comprehensive overview of the properties, synthesis, and applications of 3,5-Dichloro-4-fluorophenylboronic acid, with a particular focus on its utility in Suzuki-Miyaura cross-coupling reactions.
Core Properties of 3,5-Dichloro-4-fluorophenylboronic Acid
Identifying and understanding the fundamental properties of a reagent is paramount for its effective and safe use in a laboratory setting.
| Property | Value | Source |
| CAS Number | 1646614-31-4 | [1] |
| Molecular Formula | C₆H₄BCl₂FO₂ | [1] |
| Molecular Weight | 208.81 g/mol | [1] |
| IUPAC Name | (3,5-dichloro-4-fluorophenyl)boronic acid | [1] |
| Appearance | White to off-white solid | [1] |
| SMILES | OB(O)C1=CC(Cl)=C(F)C(Cl)=C1 | [1] |
Synthesis of 3,5-Dichloro-4-fluorophenylboronic Acid: A Mechanistic Approach
The synthesis of arylboronic acids typically involves the conversion of an aryl halide to an organometallic intermediate, which is then quenched with a borate ester. A plausible and commonly employed synthetic route to 3,5-Dichloro-4-fluorophenylboronic acid would start from a suitable brominated precursor, such as 1-bromo-3,5-dichloro-4-fluorobenzene.
The reaction proceeds via a lithium-halogen exchange to form a highly reactive aryllithium species. This nucleophilic intermediate then attacks the electrophilic boron atom of a trialkyl borate, such as trimethyl borate or triisopropyl borate. Subsequent acidic workup hydrolyzes the resulting boronate ester to yield the desired boronic acid. The low temperatures required for the lithium-halogen exchange step are crucial to prevent unwanted side reactions.
Caption: Synthetic pathway to 3,5-Dichloro-4-fluorophenylboronic acid.
Detailed Experimental Protocol for Synthesis
While a specific protocol for 3,5-Dichloro-4-fluorophenylboronic acid is not available, the following is a representative procedure adapted from the synthesis of structurally similar fluorinated arylboronic acids.[4][5][6]
Materials:
-
1-Bromo-3,5-dichloro-4-fluorobenzene
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Trimethyl borate
-
1 M Hydrochloric acid (HCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Organic solvents for extraction and purification (e.g., diethyl ether, hexanes)
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 1-bromo-3,5-dichloro-4-fluorobenzene and anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium dropwise via a syringe pump over a period of 1 hour, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for an additional hour.
-
In a separate flame-dried flask, dissolve trimethyl borate in anhydrous THF and cool to -78 °C.
-
Transfer the aryllithium solution to the trimethyl borate solution via a cannula.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of 1 M HCl.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
The Suzuki-Miyaura Cross-Coupling Reaction: A Cornerstone Application
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, and it represents the most significant application of 3,5-Dichloro-4-fluorophenylboronic acid.[7][8] This palladium-catalyzed reaction couples the boronic acid with an organic halide or triflate, enabling the construction of biaryl and other conjugated systems that are prevalent in pharmaceutically active molecules.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol for Suzuki-Miyaura Coupling
The following is a general, representative protocol for a Suzuki-Miyaura coupling reaction that can be adapted for use with 3,5-Dichloro-4-fluorophenylboronic acid.[9][10][11]
Materials:
-
3,5-Dichloro-4-fluorophenylboronic acid
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., toluene, dioxane, DMF, and/or water)
Procedure:
-
To a reaction vessel, add 3,5-Dichloro-4-fluorophenylboronic acid, the aryl halide, the palladium catalyst, and the base.
-
Add the solvent system to the vessel.
-
Degas the reaction mixture by bubbling with an inert gas (argon or nitrogen) for 15-30 minutes, or by several freeze-pump-thaw cycles.
-
Heat the reaction mixture to the desired temperature (typically between 80-120 °C) and stir for the required time (monitored by TLC or LC-MS).
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with an organic solvent and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Safety and Handling
As with all chemical reagents, proper safety precautions must be observed when handling 3,5-Dichloro-4-fluorophenylboronic acid. While a comprehensive safety data sheet (SDS) for this specific compound was not found in the searched literature, the SDS for similar fluorinated and chlorinated arylboronic acids indicate that they should be handled with care.[12][13][14][15][16]
General Safety Recommendations:
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Work in a well-ventilated fume hood.
-
Avoid inhalation of dust and contact with skin and eyes.
-
In case of contact, rinse the affected area with copious amounts of water.
-
Store in a cool, dry, and well-ventilated area, away from incompatible materials.
Conclusion
3,5-Dichloro-4-fluorophenylboronic acid is a valuable and versatile building block for organic synthesis, particularly in the construction of complex biaryl structures through the Suzuki-Miyaura cross-coupling reaction. Its unique substitution pattern provides medicinal chemists with a powerful tool to introduce desirable physicochemical properties into drug candidates. By understanding its core properties, synthetic routes, and reaction protocols, researchers can effectively leverage this reagent to advance their drug discovery and development programs.
References
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available from: [Link]
- Method for preparing 3,5-difluoro-4-methyl phenylboronic acid. Google Patents.
-
(3,4,5-trifluorophenyl)boronic acid. Organic Syntheses. Available from: [Link]
-
The Suzuki−Miyaura coupling between different aryl halides and various... ResearchGate. Available from: [Link]
-
Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube. Available from: [Link]
-
SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE. National Institutes of Health. Available from: [Link]
-
Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. University of Pittsburgh. Available from: [Link]
-
Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. University of Windsor. Available from: [Link]
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